![molecular formula C22H28N6O3 B2398637 1-(2-乙氧基乙基)-3,4,9-三甲基-7-(4-甲基苄基)-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮 CAS No. 919029-24-6](/img/structure/B2398637.png)
1-(2-乙氧基乙基)-3,4,9-三甲基-7-(4-甲基苄基)-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the purine family, characterized by its distinctive triazino-purine structure
科学研究应用
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: : Studied for its potential interactions with nucleic acids and proteins.
Medicine: : Investigated for potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the synthesis of advanced materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The primary route includes:
Initial Formation: : The starting material, typically a substituted purine, undergoes alkylation with 2-ethoxyethyl bromide under anhydrous conditions using a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Cyclization and N-Methylation: : The resultant intermediate is subjected to cyclization using 1,3-diketone under reflux conditions, followed by N-methylation using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Final Benzylation: : The compound undergoes final benzylation with 4-methylbenzyl chloride in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimized reaction conditions ensuring high yield and purity. Techniques such as continuous flow reactors might be employed to maintain controlled conditions and improve reaction efficiency.
化学反应分析
Types of Reactions
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo-derivatives.
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C), resulting in reduced purine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxyethyl or benzyl positions using nucleophiles like thiols or amines, producing various substituted derivatives.
Common Reagents and Conditions
Common reagents include potassium carbonate (K₂CO₃), methyl iodide (CH₃I), triethylamine (Et₃N), hydrogen gas (H₂), and palladium on carbon (Pd/C). Reactions are often conducted under reflux, anhydrous conditions, or in the presence of inert atmospheres like nitrogen (N₂).
Major Products
The primary products depend on the reaction type:
Oxidation: : Oxo-derivatives
Reduction: : Reduced purine derivatives
Substitution: : Substituted ethoxyethyl or benzyl derivatives
作用机制
The compound's mechanism of action involves interaction with specific molecular targets, often proteins or nucleic acids. The ethoxyethyl and methyl groups contribute to binding affinity and selectivity. Pathways involved might include inhibition of enzyme activity or interference with DNA replication processes.
相似化合物的比较
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique substitution pattern, which enhances its chemical reactivity and biological activity compared to similar compounds like:
1-(2-hydroxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
These structural differences influence their physical properties and reactivity, making 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione a unique and valuable compound for scientific research.
This wraps up our deep dive into this intriguing compound. What do you think?
属性
IUPAC Name |
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-6-31-12-11-27-21-23-19-18(28(21)16(4)15(3)24-27)20(29)26(22(30)25(19)5)13-17-9-7-14(2)8-10-17/h7-10,16H,6,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPMFSAIJMFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
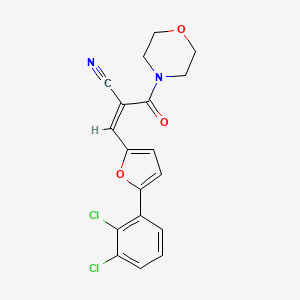
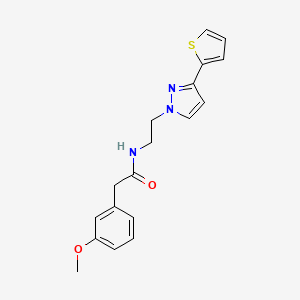

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)
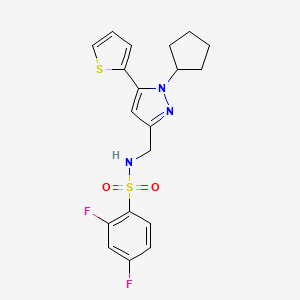
![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)
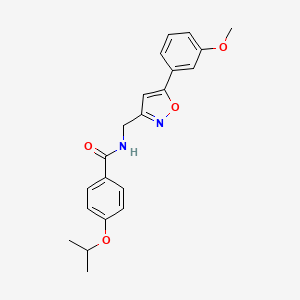
![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)
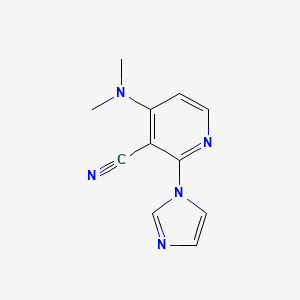
![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)
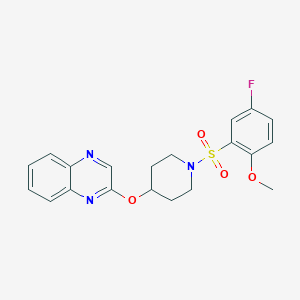
![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)
